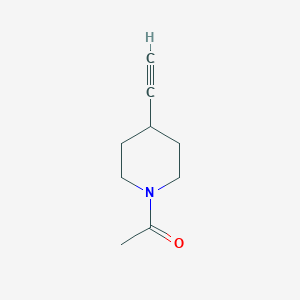
1-(4-Ethynylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethynylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C9H13NO It features a piperidine ring substituted with an ethynyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(4-Ethynylpiperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is then functionalized to introduce the ethynyl group.
Reaction Conditions: The ethynylation of piperidine can be achieved using reagents such as acetylene gas under controlled conditions. The reaction is often carried out in the presence of a base like sodium amide (NaNH2) to facilitate the formation of the ethynyl group.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .
Análisis De Reacciones Químicas
1-(4-Ethynylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaNH2), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., NaBH4).
Aplicaciones Científicas De Investigación
1-(4-Ethynylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-Ethynylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Pathways Involved: The exact pathways affected by this compound depend on its specific molecular interactions. .
Comparación Con Compuestos Similares
1-(4-Ethynylpiperidin-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Ethylpiperazin-1-yl)ethanone and 1-(pyridin-4-yl)ethan-1-one share structural similarities with this compound
Uniqueness: The presence of the ethynyl group in this compound distinguishes it from other piperidine derivatives
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(4-ethynylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-9-4-6-10(7-5-9)8(2)11/h1,9H,4-7H2,2H3 |
Clave InChI |
PBMXIHNKFXZVGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
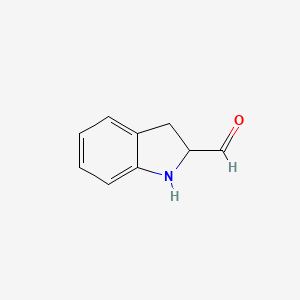
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
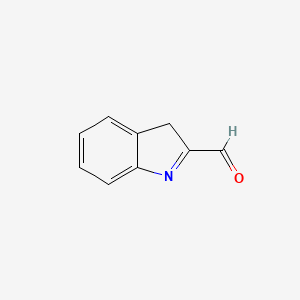
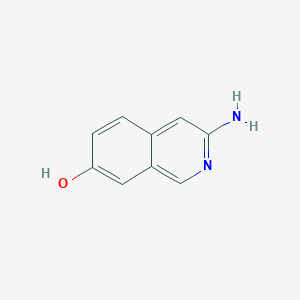
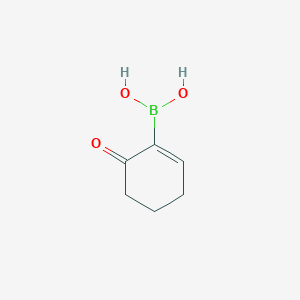
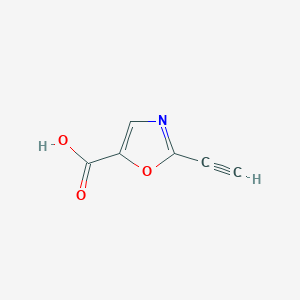
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
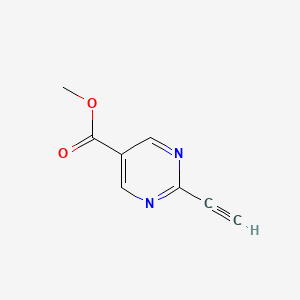
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)

![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
